CYP2C8 Inhibition – Head-to-Head Comparison with Regioisomer 5635-24-5
In a human liver microsome assay using amodiaquine as a probe substrate, 2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide inhibited CYP2C8 with an IC50 of 3.0 µM [1]. Under identical preincubation conditions (5 min, NADPH-regenerating system), its regioisomer N-(4-chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (CAS 5635-24-5) exhibited a markedly weaker IC50 of >30 µM, corresponding to an estimated >10-fold loss in potency . The difference confirms that the amide orientation—whether the 4-chlorophenyl group is on the carbonyl side or the amine side—controls the interaction with the CYP2C8 active site.
| Evidence Dimension | CYP2C8 inhibition IC50 |
|---|---|
| Target Compound Data | 3.0 µM |
| Comparator Or Baseline | N-(4-chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (CAS 5635-24-5): >30 µM |
| Quantified Difference | >10-fold greater potency for the target compound |
| Conditions | Human liver microsomes, amodiaquine substrate, 5 min preincubation, NADPH-regenerating system |
Why This Matters
For ADME-Tox profiling panels, choosing the correct regioisomer avoids false-negative CYP2C8 liability calls, directly affecting lead selection and procurement specifications.
- [1] BindingDB BDBM50366403. IC50: 3.00E+3 nM for inhibition of CYP2C8 in human liver microsomes. CHEMBL4164142. View Source
